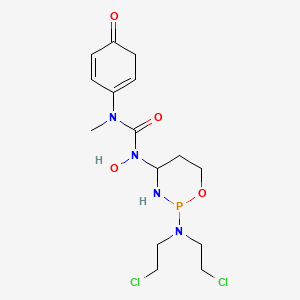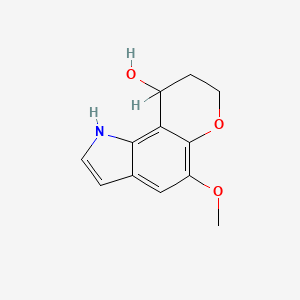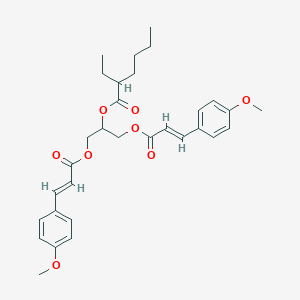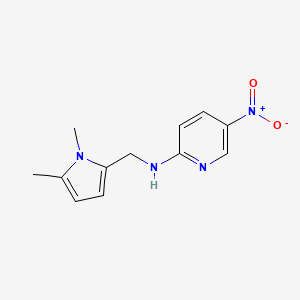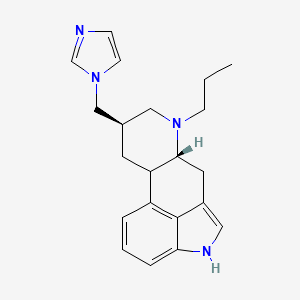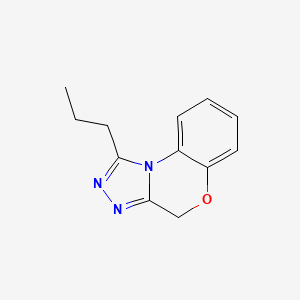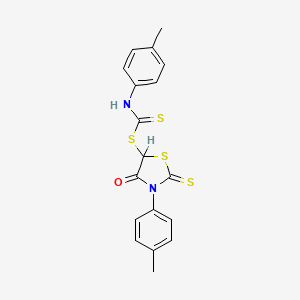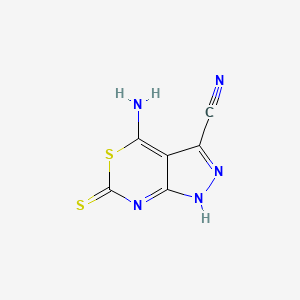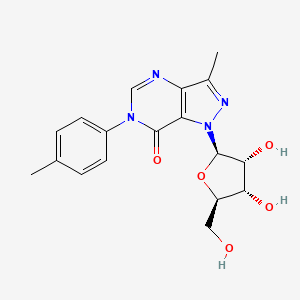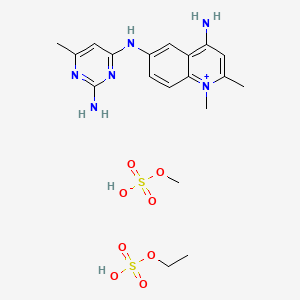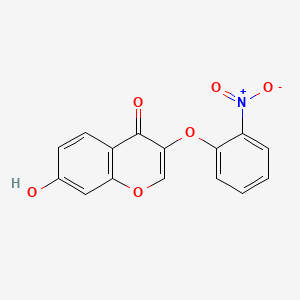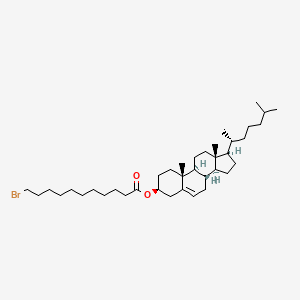
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) is a synthetic derivative of cholesterol This compound is characterized by the presence of a brominated undecanoate group attached to the 3-beta position of the cholesterol molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) typically involves the esterification of cholesterol with 11-bromoundecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions followed by purification processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would likely be employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on cell membranes and its potential role in modulating membrane fluidity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) involves its interaction with biological membranes. The brominated undecanoate group can insert into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cholesteryl oleate: Another cholesterol ester with an oleic acid group.
Cholesteryl palmitate: A cholesterol ester with a palmitic acid group.
Cholesteryl stearate: A cholesterol ester with a stearic acid group.
Uniqueness
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) is unique due to the presence of the brominated undecanoate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other cholesterol esters may not be suitable.
Propiedades
Número CAS |
82962-34-3 |
|---|---|
Fórmula molecular |
C38H65BrO2 |
Peso molecular |
633.8 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 11-bromoundecanoate |
InChI |
InChI=1S/C38H65BrO2/c1-28(2)15-14-16-29(3)33-20-21-34-32-19-18-30-27-31(22-24-37(30,4)35(32)23-25-38(33,34)5)41-36(40)17-12-10-8-6-7-9-11-13-26-39/h18,28-29,31-35H,6-17,19-27H2,1-5H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 |
Clave InChI |
DIPGSHTZYTZXEJ-HMVYLTCSSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCBr)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCBr)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


